Hastatoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Pharmacy, Health Food Industry, and Cosmetology

Specific Scientific Field: This application falls under the fields of Pharmacy, Health Food Industry, and Cosmetology .

Summary of the Application: Hastatoside is one of the main constituents of Verbena officinalis L., a medicinal plant that is a rich source of bioactive phenolic compounds . This plant has an important position in traditional European and North American medicine as well as in Traditional Chinese Medicine .

Methods of Application or Experimental Procedures: Biotechnological studies were conducted to optimize conditions for in vitro cultures to facilitate the accumulation of bioactive phenolic compounds . The optimization was performed by testing a wide range of plant growth regulators, light conditions, and culture types .

Results or Outcomes: The results of the biotechnological studies have indicated that the biosynthetic potential of cells in in vitro cultures is specifically oriented toward the production of phenylpropanoid glycosides .

Sleep-Promoting Component

Specific Scientific Field: This application falls under the field of Sleep and Biological Rhythms .

Summary of the Application: Hastatoside, along with verbenalin, are major sleep-promoting components of Verbena officinalis . Herbal tea made from this plant has traditionally been used for the treatment of insomnia and other nervous conditions .

Methods of Application or Experimental Procedures: The sleep-promoting activity of hastatoside and verbenalin was examined by electroencephalographic analysis of rats after oral administration of the compounds .

Results or Outcomes: Hastatoside increased the total time of non-rapid eye movement sleep during a 9-hour period by 81% with a lag time of about 3–5 hours after administration . It also increased the delta activity during non-rapid eye movement sleep .

Liver Fibrosis Treatment

Specific Scientific Field: This application falls under the field of Hepatology .

Summary of the Application: Hastatoside has been found to have potential therapeutic effects on liver fibrosis, a condition characterized by the excessive accumulation of scar tissue in the liver .

Methods of Application or Experimental Procedures: In a study, the effects of Hastatoside were tested on liver fibrosis induced by carbon tetrachloride in experimental models . The compound was administered and its effects on various biochemical parameters and histopathological changes were observed .

Results or Outcomes: The study found that Hastatoside attenuates carbon tetrachloride-induced liver fibrosis by targeting glycogen synthase kinase-3β . This suggests that Hastatoside could be a potential therapeutic agent for the treatment of liver fibrosis .

Anti-Inflammatory and Analgesic Effects

Specific Scientific Field: This application falls under the field of Pharmacology .

Summary of the Application: Hastatoside has been found to exhibit anti-inflammatory and analgesic effects . This makes it potentially useful in the treatment of conditions characterized by inflammation and pain .

Methods of Application or Experimental Procedures: In a study, the anti-inflammatory and analgesic effects of Hastatoside were tested using various experimental models . The compound was administered and its effects on inflammation and pain responses were observed .

Results or Outcomes: The study found that Hastatoside significantly reduced inflammation and pain in the tested models . This suggests that Hastatoside could be a potential therapeutic agent for the treatment of conditions characterized by inflammation and pain .

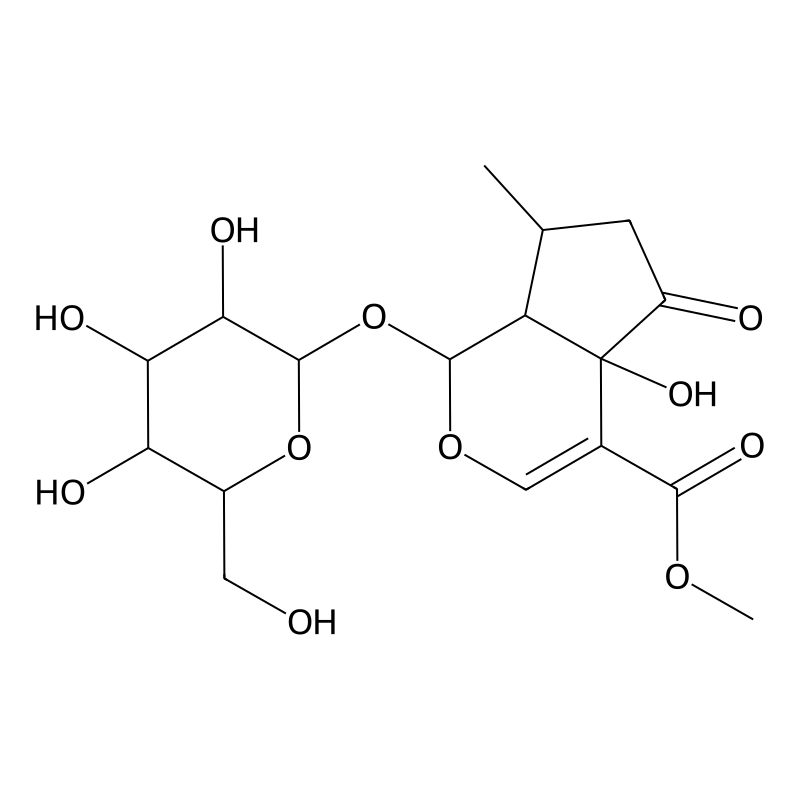

Hastatoside is a naturally occurring compound classified as a beta-D-glucoside and an iridoid monoterpenoid. Its chemical formula is C17H24O11, and it is primarily derived from the plant Verbena officinalis, commonly known as vervain. This compound plays a significant role as a plant metabolite and has been identified for its hepatoprotective properties, indicating its potential in protecting liver cells from damage .

- Information on the safety and hazards of isolated hastatoside is limited in publicly available scientific databases.

- Verbena officinalis, the plant source of hastatoside, is generally considered safe for healthy adults when consumed in moderation as a tea []. However, it's important to consult a healthcare professional before using any herbal remedy.

Hastatoside exhibits several biological activities:

- Hepatoprotective Effects: Research indicates that hastatoside can protect liver cells from oxidative stress and damage, making it a candidate for treating liver-related disorders .

- Sleep-Promoting Properties: Studies have shown that compounds like hastatoside present in Verbena officinalis may enhance sleep quality, suggesting its use in managing insomnia .

- Antioxidant Activity: Hastatoside has demonstrated significant antioxidant properties, which can help neutralize free radicals and reduce oxidative stress in biological systems .

The synthesis of hastatoside can be achieved through various methods:

- Extraction from Plant Sources: The primary method involves extracting hastatoside from the leaves and stems of Verbena officinalis using solvents such as ethanol or methanol. The extraction process typically includes maceration or percolation techniques followed by purification steps like chromatography.

- Chemical Synthesis: While less common, synthetic approaches to producing hastatoside may involve glycosylation reactions where glucose is attached to an appropriate aglycone under specific catalytic conditions.

Hastatoside has several applications:

- Pharmaceuticals: Due to its hepatoprotective and antioxidant properties, it is being studied for potential therapeutic uses in liver diseases and oxidative stress-related conditions.

- Herbal Medicine: As part of herbal formulations, hastatoside contributes to the efficacy of traditional remedies for sleep disorders and general wellness.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative damage to skin cells.

Interaction studies involving hastatoside have focused on its synergistic effects with other compounds found in Verbena officinalis. Research indicates that hastatoside may enhance the bioavailability and efficacy of other active constituents when used in combination. For instance, studies have explored how hastatoside interacts with flavonoids and other phenolic compounds to amplify their antioxidant effects .

Several compounds share structural similarities with hastatoside, each exhibiting unique properties:

Hastatoside stands out due to its specific role as a hepatoprotective agent while also contributing to sleep improvement, setting it apart from similar compounds that may not possess both properties simultaneously.